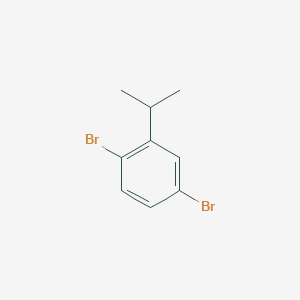

1,4-Dibromo-2-isopropyl-benzene

Description

1,4-Dibromo-2-isopropyl-benzene is a brominated aromatic compound characterized by a benzene ring substituted with bromine atoms at the 1- and 4-positions and an isopropyl group at the 2-position. The isopropyl group introduces significant steric hindrance, which may influence reactivity and crystallinity compared to simpler alkyl-substituted analogs.

Properties

IUPAC Name |

1,4-dibromo-2-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2/c1-6(2)8-5-7(10)3-4-9(8)11/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCRFBHZGWJICI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601289510 | |

| Record name | 1,4-Dibromo-2-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58683-74-2 | |

| Record name | 1,4-Dibromo-2-(1-methylethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58683-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dibromo-2-(1-methylethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601289510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-2-isopropyl-benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the bromination of 2-isopropyl-benzene (cumene) using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically proceeds under mild conditions, with the bromine atoms attaching to the para positions relative to the isopropyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine and iron(III) bromide as reagents remains consistent, but the process is scaled up to accommodate larger quantities of reactants and products.

Chemical Reactions Analysis

Types of Reactions: 1,4-Dibromo-2-isopropyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The isopropyl group can be oxidized to form corresponding ketones or carboxylic acids.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace bromine atoms with hydroxyl or alkoxide groups.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used to oxidize the isopropyl group.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed to reduce the bromine atoms.

Major Products Formed:

Substitution: Formation of 1,4-dihydroxy-2-isopropyl-benzene or 1,4-dialkoxy-2-isopropyl-benzene.

Oxidation: Formation of 1,4-dibromo-2-acetyl-benzene or 1,4-dibromo-2-carboxy-benzene.

Reduction: Formation of 1,4-dihydro-2-isopropyl-benzene.

Scientific Research Applications

Structural Characteristics

- Molecular Formula : CHBr

- Appearance : White solid at room temperature

- Solubility : Insoluble in water; soluble in organic solvents like ethanol and benzene

Applications in Scientific Research

1,4-Dibromo-2-isopropyl-benzene has diverse applications across several scientific domains:

Chemistry

- Intermediate for Synthesis : Serves as a precursor for synthesizing more complex organic molecules. Its bromine atoms can be selectively replaced to generate various derivatives.

Biology

- Enzyme Studies : Used in research involving enzyme-catalyzed reactions with halogenated substrates. It can help elucidate mechanisms of enzyme inhibition.

Medicine

- Pharmaceutical Development : Investigated for potential use in developing brominated drugs due to its unique structural properties that may enhance biological activity.

Industry

- Flame Retardants : The compound is utilized in producing polymers and advanced materials where its bromine content contributes to flame retardancy and thermal stability.

Research indicates that this compound exhibits several significant biological activities:

Enzyme Inhibition

The compound has been shown to inhibit specific enzymes, which could have implications for drug development. It forms stable complexes with enzyme active sites, affecting their functionality.

Antimicrobial Properties

Preliminary studies suggest antimicrobial and antifungal properties due to interactions with microbial cell membranes or interference with metabolic pathways.

Toxicological Profile

Toxicological assessments reveal potential health risks associated with exposure, including concerns about reproductive toxicity and carcinogenicity. The National Institute for Occupational Safety and Health (NIOSH) provides guidelines for exposure banding related to this compound.

Case Studies

Several case studies have explored the applications and effects of this compound:

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of halogenated compounds, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.

Enzyme Interaction Study

Research focused on the binding affinity of this compound with specific enzymes revealed effective inhibition through competitive mechanisms. This finding supports its potential as a lead compound in drug design.

Toxicological Assessment

A comprehensive evaluation assessed health risks associated with exposure to this compound, highlighting reproductive toxicity and carcinogenicity concerns that necessitate careful handling in industrial applications.

Mechanism of Action

The mechanism of action of 1,4-dibromo-2-isopropyl-benzene in chemical reactions typically involves the formation of reactive intermediates. For example, in nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. The isopropyl group can influence the reactivity of the compound by stabilizing or destabilizing intermediates through inductive and hyperconjugative effects.

Comparison with Similar Compounds

Key Structural and Functional Differences

| Compound Name | Substituents | Bromine Positions | Notable Features |

|---|---|---|---|

| This compound | 2-isopropyl | 1,4 | High steric hindrance; potential for regioselective reactions. |

| 1,4-Dibromo-2,5-dihexylbenzene (CAS 314084-61-2) | 2,5-dihexyl | 1,4 | Enhanced hydrophobicity; lower reactivity due to long alkyl chains. |

| 1,4-Dibromo-2,3,5,6-tetramethylbenzene (CAS 5153-40-2) | 2,3,5,6-tetramethyl | 1,4 | Symmetrical structure; higher crystallinity; reduced steric effects. |

| 1-Bromo-2,3,4,5,6-pentamethylbenzene (CAS 21524-34-5) | 2,3,4,5,6-pentamethyl | 1 | Single bromine; electron-donating methyl groups may deactivate the ring. |

| 2-Bromo-1,3,5-triisopropylbenzene (CAS 1646-54-4) | 1,3,5-triisopropyl | 2 | Three bulky isopropyl groups; limited applications in sterically demanding reactions. |

Research Findings and Industrial Relevance

Reactivity Trends

- Cross-Coupling Efficiency : Studies suggest that this compound’s steric bulk reduces coupling efficiency compared to 1,4-Dibromo-2,3,5,6-tetramethylbenzene, which exhibits faster reaction rates due to lower hindrance .

- Thermal Stability : Brominated compounds with bulky substituents (e.g., isopropyl or hexyl) demonstrate higher thermal stability, making them candidates for flame-retardant additives.

Biological Activity

1,4-Dibromo-2-isopropyl-benzene (C12H16Br2) is an organic compound characterized by its unique molecular structure, featuring two bromine atoms at the para positions of a benzene ring and isopropyl groups at the ortho positions. This structural configuration influences its chemical behavior and biological activity, making it a subject of interest in various scientific studies.

This compound appears as a white solid at room temperature and is insoluble in water but soluble in organic solvents like ethanol and benzene. The presence of bromine atoms allows for significant interactions through halogen bonding, which can enhance binding affinities with biological targets such as proteins and nucleic acids.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes, which may have implications in drug development. Its ability to form stable complexes with enzyme active sites is crucial for understanding its inhibitory mechanisms.

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial and antifungal properties. These activities are likely due to the compound’s interaction with microbial cell membranes or essential metabolic pathways.

- Toxicological Profile : Toxicological assessments indicate that exposure to this compound can lead to various health effects, including potential carcinogenicity. The National Institute for Occupational Safety and Health (NIOSH) has developed exposure banding guidelines to assess the risks associated with chemicals like this compound .

The mechanism of action of this compound primarily involves:

- Halogen Bonding : The bromine atoms can form halogen bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction may enhance the stability of protein-ligand complexes.

- Hydrophobic Interactions : The isopropyl groups contribute to the compound's hydrophobic character, influencing its solubility and distribution in biological systems. This property may enhance its bioavailability and interaction with lipid membranes .

Comparative Analysis

A comparative analysis of this compound with other dibromobenzenes highlights its unique features:

| Compound Name | Structure Description | Key Differences |

|---|---|---|

| 1,2-Dibromobenzene | Bromine atoms at adjacent positions | Greater steric hindrance due to proximity of bromines |

| 1,3-Dibromobenzene | Bromine atoms at meta positions | Different reactivity patterns due to spatial arrangement |

| 1,4-Dibromobenzene | Bromine atoms at para positions | Lacks isopropyl groups; less sterically hindered |

| 1,4-Dibromo-2-ethylbenzene | Similar structure with ethyl instead of isopropyl groups | Different steric effects and solubility properties |

This table illustrates how the structural variations among dibromobenzenes influence their reactivity and biological applications.

Case Studies

Several case studies have explored the biological effects of this compound:

- Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated significant inhibition against certain bacterial strains, suggesting potential applications in developing antimicrobial agents.

- Enzyme Interaction Study : Research focused on the binding affinity of this compound with specific enzymes revealed that the compound could effectively inhibit enzyme activity through competitive inhibition mechanisms. This finding supports its potential as a lead compound in drug design.

- Toxicological Assessment : A comprehensive toxicological evaluation assessed the health risks associated with exposure to this compound. Findings highlighted concerns regarding reproductive toxicity and carcinogenicity, emphasizing the need for careful handling in industrial applications .

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling 1,4-Dibromo-2-isopropyl-benzene in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. Avoid inhalation and skin contact due to potential toxicity. Store in sealed containers away from light and moisture. Reference safety data sheets for halogenated aromatics to design emergency response plans, including spill containment and disposal protocols .

Q. How can regioselective dibromination be achieved during the synthesis of this compound?

- Methodological Answer : Utilize the isopropyl group as a steric and electronic director. Electrophilic bromination under controlled temperatures (0–25°C) with catalysts like FeBr₃ can enhance para-selectivity. Monitor reaction progress via TLC and adjust stoichiometry to minimize over-bromination. For validation, compare results to analogous systems (e.g., amino-directed bromination in 4-bromo-1,2-diaminobenzene) .

Q. Which analytical techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : Confirm substitution patterns using H and C NMR, noting deshielding effects from bromine.

- GC-MS : Detect impurities and verify molecular ion peaks (e.g., m/z 292 for [M]⁺).

- Elemental Analysis : Validate stoichiometry with ≤0.3% deviation.

- Physical Properties : Measure density (pycnometry) and refractive index (Abbe refractometer) against standards like 1,4-dibromobenzene .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., disorder or twinning) be resolved for this compound using SHELX software?

- Methodological Answer : In SHELXL, apply TWIN/BASF commands for twinned data and PART/SUMP constraints for disordered isopropyl groups. Use high-resolution datasets (≤1.0 Å) and iterative refinement cycles. Validate thermal parameters with ADDSYM to detect missed symmetry. Compare results to SHELXTL benchmarks for halogenated aromatics .

Q. What experimental approaches assess the environmental persistence of this compound in aquatic systems?

- Methodological Answer :

- Photodegradation Studies : Expose to UV light (254 nm) and monitor degradation via HPLC.

- Biotic Degradation : Use microbial consortia from contaminated sites; quantify metabolites via LC-MS.

- QSAR Modeling : Predict half-life using halogen substitution patterns (reference dioxin studies for methodology) .

Q. How should researchers reconcile discrepancies between computational predictions and experimental data for thermodynamic properties?

- Methodological Answer :

- Re-optimize DFT Parameters : Use B3LYP/6-311++G(d,p) with dispersion corrections for halogen interactions.

- Validate Experimentally : Measure enthalpy of formation via combustion calorimetry.

- Error Analysis : Compare solvent effects (e.g., dielectric constant in COSMO-RS) with empirical observations. Apply hypothesis-driven refinement as per research methodology frameworks .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.